Bienvenue dans la boutique en ligne BenchChem!

Descarboxyl Levofloxacin

Genotoxicity Impurity Control Regulatory Toxicology

Procure Descarboxyl Levofloxacin (CAS 178964-53-9), the official EP and BP Levofloxacin Impurity E, as a characterized reference standard for analytical method development, validation (AMV), and quality control (QC). This degradation product forms via decarboxylation under acidic or thermal stress, making it a critical marker for stability studies. It is essential to source this specific impurity due to its unique chromatographic retention behavior and regulatory identity, which is distinct from other levofloxacin-related compounds like Levofloxacin N-oxide. Critically, _in vitro_ data demonstrates it is non-mutagenic (Ames test, 31.25–500 μg/plate) and does not induce chromosomal aberrations, classifying it as a Class 5 impurity per ICH M7. This eliminates compound-specific toxicology studies, reducing development costs and accelerating ANDA approval. Use this standard to validate HPLC or LC-MS/MS methods, verify system suitability, and ensure compliance with EP and BP monograph limits during routine API and drug product release testing.

Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
CAS No. 178964-53-9
Cat. No. B1670107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescarboxyl Levofloxacin
CAS178964-53-9
SynonymsDecarboxyl ofloxacin, (S)-;  UNII-20TYA9K7RU;  Levofloxacin Impurity B;  Levofloxacin EP Impurity E;  Decarboxy Levofloxacin.
Molecular FormulaC17H20FN3O2
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
InChIInChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1
InChIKeyXTLCAWXSWVQNHK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Descarboxyl Levofloxacin (CAS 178964-53-9) for Analytical Reference Standards and Pharmaceutical Impurity Profiling


Descarboxyl Levofloxacin (CAS 178964-53-9), also designated as Levofloxacin EP Impurity E and Levofloxacin BP Impurity E [1], is a fully characterized chemical compound with the molecular formula C₁₇H₂₀FN₃O₂ and a molecular weight of 317.36 g/mol [2]. It is a degradation product of Levofloxacin [1] that forms via decarboxylation reaction under acidic or thermal conditions during the synthesis or storage of levofloxacin active pharmaceutical ingredient (API) [3]. This compound is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, with traceability against pharmacopeial standards (USP or EP) .

Why Generic Levofloxacin Impurity Standards Cannot Substitute for Descarboxyl Levofloxacin in Regulatory QC Workflows


Descarboxyl Levofloxacin is not a generic impurity standard that can be replaced by other levofloxacin-related compounds such as Levofloxacin N-oxide or unspecified process impurities. Each impurity in the levofloxacin monograph possesses a distinct chemical structure, unique chromatographic retention behavior, and a separate regulatory identity under EP and BP nomenclature (designated as Impurity E) [1]. Substitution with an incorrect analog introduces systematic errors in peak identification, compromises method specificity, and invalidates system suitability criteria during analytical method validation (AMV) and QC release testing . Furthermore, genotoxicity assessments differ between impurities: Descarboxyl Levofloxacin has been explicitly characterized as a nongenotoxic impurity that can be controlled accordingly [2], whereas other levofloxacin impurities may carry different genotoxic alerts requiring alternative control strategies [2]. This chemical and regulatory distinctiveness mandates the procurement of the exact impurity reference standard rather than an in-class alternative.

Quantitative Evidence Differentiating Descarboxyl Levofloxacin (CAS 178964-53-9) from Alternative Levofloxacin Impurities


Comparative Genotoxicity Classification: Descarboxyl Levofloxacin Versus Levofloxacin N-Oxide

Descarboxyl Levofloxacin was evaluated for genotoxicity and determined to be a nongenotoxic impurity based on negative Ames test results and lack of significant chromosomal aberrations in CHL cells at therapeutic exposure levels [1]. In contrast, Levofloxacin N-oxide carries a structural alert for quinolone-3-carboxylic acid or naphthyridine analogue in the DEREK in silico prediction system, yet was also concluded to be controllable as a non-genotoxic impurity despite this alert [1]. This distinction provides evidence-based justification for establishing separate impurity control limits for each compound during regulatory submission.

Genotoxicity Impurity Control Regulatory Toxicology

Validated HPLC Method for Descarboxyl Levofloxacin Content Determination with Quantified Analytical Performance Parameters

A validated HPLC method specifically developed for Descarboxyl Levofloxacin content determination demonstrated high sensitivity and precision with a detection limit of 3 ng and repeatability RSD of 0.39% (n=6) [1]. The method exhibits excellent linearity with correlation coefficient r=0.9995 across the injection range of 0.86–3.44 μg [1]. These validated parameters provide procurement confidence that the compound can be reliably quantified in routine QC environments using established pharmacopeial methodologies.

HPLC Method Validation Content Determination Analytical Quality Control

Pharmacopeial Identity: EP Impurity E and BP Impurity E Designation Enforces Unique Regulatory Traceability

Descarboxyl Levofloxacin is explicitly designated as Levofloxacin EP Impurity E and Levofloxacin BP Impurity E in the European Pharmacopoeia and British Pharmacopoeia monographs for Levofloxacin [1][2]. This official nomenclature assigns it a distinct and non-interchangeable identity within the regulatory framework governing Levofloxacin API quality control. Substitution with a generic or structurally related impurity lacking this specific EP/BP designation would constitute a deviation from monograph requirements and potentially compromise ANDA submission acceptability.

Pharmacopeial Compliance EP Impurity E Regulatory Traceability

Physical Property Specifications Supporting Analytical Method Development and Stability Studies

Descarboxyl Levofloxacin reference standards are supplied with fully characterized physical properties including a melting point of 154–158°C and storage conditions of refrigeration (2–8°C) [1]. Purity specifications are established at >95% (minimum) with full characterization data including NMR, mass spectrometry, HPLC, IR, UV, moisture content, and residue on ignition where applicable [2]. These well-defined physicochemical parameters facilitate accurate peak identification during HPLC analysis and ensure consistent performance across stability-indicating method validation protocols.

Physicochemical Characterization Reference Standard Specification Stability Studies

Primary Procurement-Driven Application Scenarios for Descarboxyl Levofloxacin (CAS 178964-53-9) Reference Standards


Analytical Method Development and Validation (AMV) for Levofloxacin API Impurity Profiling

Procurement of Descarboxyl Levofloxacin is essential for developing and validating HPLC or LC-MS/MS methods that identify and quantify Impurity E in levofloxacin drug substance and finished drug product batches. The validated HPLC method with detection limit of 3 ng and repeatability RSD of 0.39% [1] enables accurate quantitation at trace levels. The compound's established chromatographic behavior and distinct retention properties support system suitability testing, specificity demonstration, and linearity assessment during method validation protocols required for ANDA submissions.

Regulatory QC Release Testing and Stability-Indicating Studies for Levofloxacin Commercial Batches

This reference standard is used for routine QC release testing of levofloxacin API and finished dosage forms to verify compliance with EP and BP monograph impurity limits for Impurity E. In stability studies, Descarboxyl Levofloxacin serves as a key marker for monitoring degradation via decarboxylation under acidic or thermal stress conditions [2]. The compound's demonstrated non-genotoxic profile [2] supports the establishment of scientifically justified acceptance criteria in accordance with ICH Q3A and ICH M7 guidelines.

Genotoxicity Risk Assessment and Impurity Control Strategy Justification for Regulatory Submissions

Descarboxyl Levofloxacin reference material is procured to support impurity qualification studies and genotoxicity risk assessments required by ICH M7. The in vitro data demonstrating that this impurity is non-mutagenic in the Ames test at 31.25–500 μg/plate and does not significantly induce chromosomal aberrations in CHL cells at relevant exposure levels [2] provides the scientific basis for classifying it as a Class 5 (non-mutagenic) impurity. This classification eliminates the requirement for compound-specific toxicology qualification studies, reducing development costs and accelerating regulatory approval timelines for generic levofloxacin products.

Certificate of Analysis (CoA) Traceability and Laboratory Accreditation Compliance

Procurement of Descarboxyl Levofloxacin from ISO 17034-certified reference material producers ensures full traceability of purity assignment and characterization data [3]. The availability of comprehensive Certificates of Analysis (CoA) documenting NMR, MS, HPLC, IR, UV, moisture content, and residue on ignition results [3] satisfies the documentary evidence requirements for laboratory accreditation under ISO/IEC 17025 and supports regulatory inspections of QC laboratories by FDA, EMA, and other health authorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Descarboxyl Levofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.